![molecular formula C24H25NO3 B2518096 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1797557-91-5](/img/structure/B2518096.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide" is a derivative of N-(biphenyl-4-yl)methyl acetamides, which have been studied for various pharmacological activities. These compounds are of interest due to their potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and in pain management through their action on sodium channels and opioid receptors, respectively .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an acetamide linkage to a biphenyl moiety with various substituents that influence the compound's pharmacological profile. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . Similarly, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide was achieved through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst . These methods could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized by crystallography and spectroscopic techniques. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide displayed a planar naphthalene ring with staggered methoxy substituents and a side chain oriented to keep the amide and aromatic groups approximately parallel . The molecular structure is crucial for understanding the interaction of these compounds with biological targets, as seen in the molecular docking analysis of an anticancer drug .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups that can participate in various interactions. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which are important for the compound's biological activity . The reduction of N-(2-methoxy-4-nitrophenyl)acetamide to form N-(4-amino-2-methoxyphenyl)acetamide is an example of a chemical reaction that could be relevant to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups and the planarity of the aromatic rings can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics . The catalytic hydrogenation process used to synthesize N-(3-Amino-4-methoxyphenyl)acetamide also highlights the importance of reaction conditions in achieving high selectivity and yield, which are critical for the practical application of these compounds .
Applications De Recherche Scientifique
Synthesis and Inhibition Studies
A study conducted by Saxena et al. (2009) involved the synthesis of acetamide derivatives, which were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin and leptin signaling pathways. These derivatives showed promising IC50 values, indicating their potential as antidiabetic agents. This research underscores the importance of acetamide derivatives in medicinal chemistry, especially for conditions like diabetes, by targeting specific enzymes involved in metabolic pathways (Saxena et al., 2009).
Structural Analysis and Self-Assembly
Kalita and Baruah (2010) explored different spatial orientations of amide derivatives, including those related to acetamide structures, on anion coordination. Their research into the structural aspects of these compounds revealed insights into the self-assembly processes through weak interactions, highlighting the significance of molecular geometry in designing compounds with specific functionalities (Kalita & Baruah, 2010).
Herbicide Metabolism and Environmental Impact
Research by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is crucial for understanding the environmental and health implications of these compounds, providing insights into their biotransformation and potential risks (Coleman et al., 2000).
Co-Crystal and Salt Formation
Karmakar et al. (2009) investigated the crystal structure of co-crystals and salts formed by quinoline derivatives with amide bonds, which are structurally related to the compound . Their findings contribute to the understanding of molecular interactions and the formation of complex structures, which are relevant in the pharmaceutical industry for the design and stabilization of drug compounds (Karmakar et al., 2009).
Anticancer and Pharmacological Assessments
Rani et al. (2016) synthesized novel acetamide derivatives and assessed their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research highlights the therapeutic potential of acetamide derivatives in addressing various health conditions, including cancer and inflammation, showcasing the diverse applications of these compounds in medicine (Rani et al., 2016).
Propriétés
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-22-10-6-9-21(16-22)23(28-2)17-25-24(26)15-18-11-13-20(14-12-18)19-7-4-3-5-8-19/h3-14,16,23H,15,17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGHAYUAGIZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)
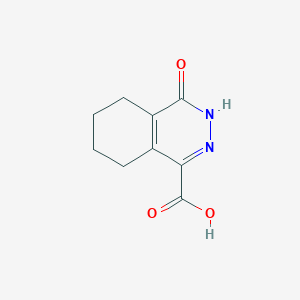
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)
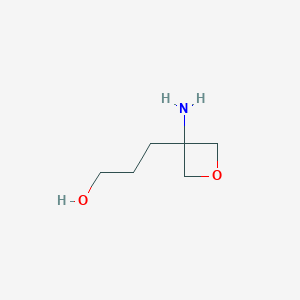
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)
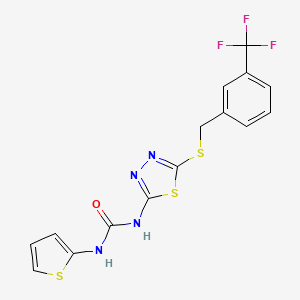
![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)
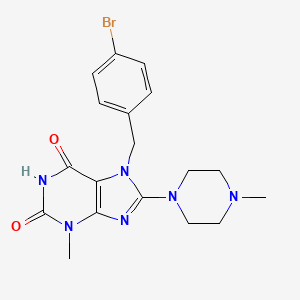
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

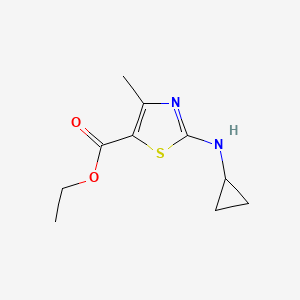

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)